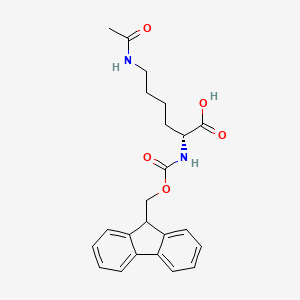
Fmoc-D-Lys(Ac)-OH
Overview
Description
Fmoc-D-Lys(Ac)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an acetyl group at the side chain amino group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-lysine using the Fmoc group. This is typically achieved by reacting D-lysine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Acetylation: The side chain amino group of the Fmoc-protected D-lysine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Purification: The final product, Fmoc-D-Lys(Ac)-OH, is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.
Automated Synthesis: Utilization of automated peptide synthesizers to streamline the process.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Acetyl Group Stability: The acetyl group on the side chain is stable under the conditions used for Fmoc deprotection, making it a useful protecting group in peptide synthesis.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Fmoc Deprotection: Removal of the Fmoc group yields the free amino group of D-lysine.
Acetylation: The acetylation reaction results in the formation of Fmoc-D-Lys(Ac)-OH.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Lys(Ac)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection.
Biology:
Protein Engineering: It is used in the modification of proteins and peptides to study their structure and function.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of D-lysine during peptide synthesis, preventing unwanted side reactions.
Acetylation: The acetyl group on the side chain amino group provides additional stability and prevents side reactions during synthesis.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target is the amino group of D-lysine, which is protected by the Fmoc group and acetylated to prevent side reactions.
Comparison with Similar Compounds
Fmoc-L-Lys(Ac)-OH: Similar to Fmoc-D-Lys(Ac)-OH but with the L-isomer of lysine.
Fmoc-D-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of an acetyl group for side chain protection.
Fmoc-D-Orn(Ac)-OH: Similar structure but with ornithine instead of lysine.
Uniqueness:
Properties
IUPAC Name |
(2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


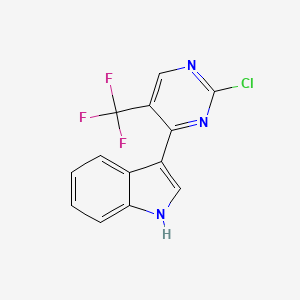
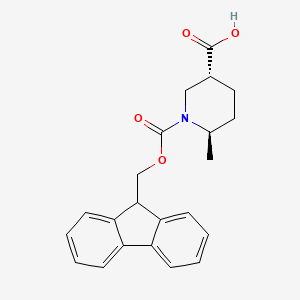
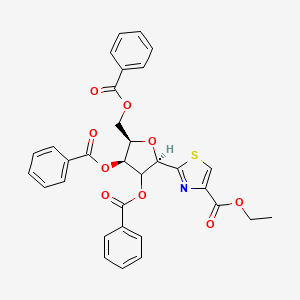
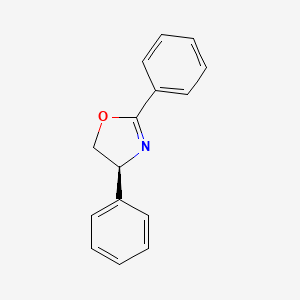
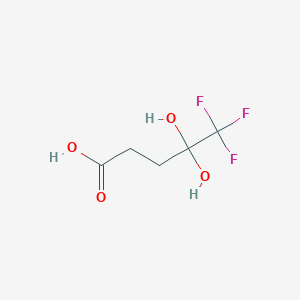
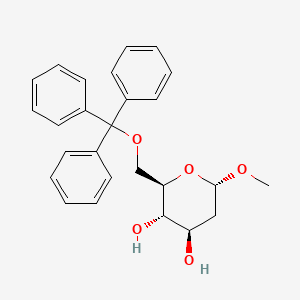
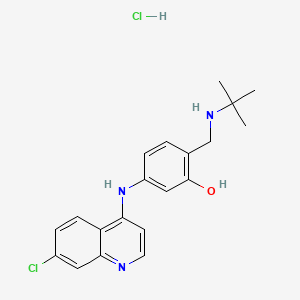
![(3E,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B8113216.png)
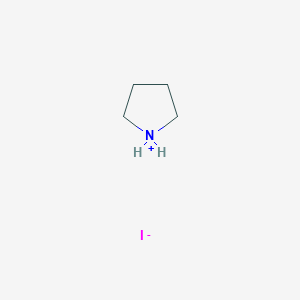
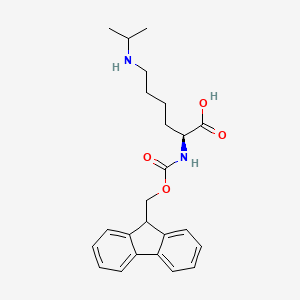
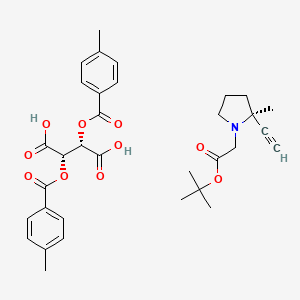
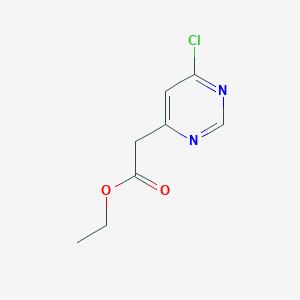
![1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone](/img/structure/B8113246.png)
![tert-butyl 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B8113251.png)
